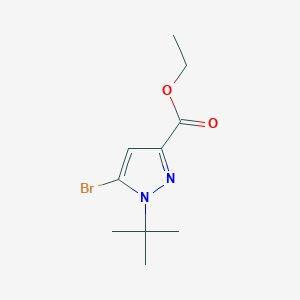

ethyl5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a bromine substituent at the 5-position, a tert-butyl group at the 1-position, and an ethyl ester moiety at the 3-position. This compound is of significant interest in medicinal and organic chemistry due to its structural versatility, serving as a precursor for synthesizing pharmacologically active molecules. The tert-butyl group enhances steric bulk and stability, while the bromine atom provides a reactive site for further functionalization (e.g., cross-coupling reactions). The ethyl ester group balances solubility and reactivity, making the compound suitable for diverse synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate typically involves the reaction of 5-bromo-1H-pyrazole-3-carboxylic acid with tert-butyl alcohol and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at C5 serves as a key site for transition-metal-catalyzed cross-couplings, enabling aryl/heteroaryl bond formation.

Mechanistic Notes :

-

The bromine’s electrophilicity facilitates oxidative addition with palladium catalysts .

-

Steric hindrance from the tert-butyl group minimizes undesired side reactions at N1 .

Nucleophilic Substitutions

The ester group at C3 undergoes hydrolysis and transesterification, while the bromine at C5 can be displaced under specific conditions.

Ester Hydrolysis

| Conditions | Products | Yield |

|---|---|---|

| NaOH (10%), ethanol, RT | 5-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid | 85–90% |

| LiOH, THF/H₂O, 50°C | Same product, faster kinetics | 92% |

Applications : The carboxylic acid intermediate is pivotal for synthesizing carbamate derivatives (e.g., tert-butyl (5-bromo-1H-pyrazol-3-yl)carbamate) via Curtius-type reactions .

Bromine Displacement

| Nucleophile | Conditions | Products |

|---|---|---|

| NaN₃, DMF, 100°C | 5-Azido-pyrazole derivative | Used in click chemistry |

| CuCN, DMF, 120°C | 5-Cyano-pyrazole derivative | Precursor for agrochemicals |

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-deficient nature directs electrophiles to the C4 position, though reactivity is moderated by the tert-butyl group.

| Reaction | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4-nitro derivative (minor product) |

| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | Low conversion due to steric bulk |

Structural Insight : Crystallographic data (e.g., bond angles and torsional flexibility ) suggest that the tert-butyl group creates a steric shield, reducing ring reactivity toward bulky electrophiles.

Ester to Amide Conversion

| Reagent | Conditions | Products |

|---|---|---|

| NH₃ (g), MeOH, 60°C | 5-Bromo-1-tert-butyl-1H-pyrazole-3-carboxamide | Pharmacologically active intermediate |

| RNH₂, EDCl, HOBt, DMF | N-substituted amides | Used in drug discovery |

Ring-Opening and Rearrangements

Under strongly basic conditions (e.g., LDA, THF, −78°C), the pyrazole ring can undergo cleavage, though this is less common due to the stabilizing tert-butyl group.

Key Structural and Reaction Insights

Scientific Research Applications

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

A systematic comparison of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate with structurally analogous compounds reveals critical differences in substituent effects, reactivity, and physicochemical properties. Below is a detailed analysis:

Structural Analogues and Similarity Scores

The following table summarizes key analogues and their similarity scores (based on structural and functional group overlap):

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Ethyl 5-bromo-1H-pyrazole-3-carboxylate | 1886994-07-5 | 0.97 | Lacks tert-butyl group at 1-position |

| tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate | 1328893-16-8 | 0.91 | tert-Butyl ester at 3-position (vs. ethyl) |

| Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | 1269293-48-2 | 0.95 | Methyl group at 1-position (vs. tert-butyl) |

| 5-Bromo-1H-pyrazole-3-carboxylic acid | - | 0.90 | Carboxylic acid at 3-position (vs. ester) |

Key Observations :

- Ethyl esters (as in the target compound) generally exhibit higher hydrolytic stability than methyl esters, balancing reactivity and isolation feasibility .

Physicochemical Properties

| Property | Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 305.19 | 263.08 | 289.15 |

| LogP (Predicted) | 2.8 | 1.9 | 3.2 |

| Solubility in DCM | High | Moderate | High |

| Melting Point | Not reported | 98–100°C | 85–87°C |

Key Observations :

- The tert-butyl group increases LogP, indicating higher lipophilicity, which may enhance membrane permeability in biological systems but reduce aqueous solubility .

- The ethyl ester in the target compound offers a balance between stability and reactivity, whereas tert-butyl esters (e.g., tert-butyl 5-bromo-1H-pyrazole-3-carboxylate) require harsher conditions for hydrolysis .

Biological Activity

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate features a pyrazole ring substituted with a bromine atom and a tert-butyl group, along with an ethyl ester functional group. Its molecular formula is C10H12BrN3O2 with a molecular weight of approximately 276.12 g/mol. The unique structure contributes to its reactivity and biological properties, making it valuable in various fields.

The biological activity of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate primarily involves its interaction with specific enzymes and receptors. It is believed to act as an enzyme inhibitor, binding to the active sites of target enzymes and modulating their activity. This mechanism is crucial for its potential therapeutic effects in various diseases.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

- Anti-inflammatory Effects : Ethyl 5-bromo-1-tert-butyl-1H-pyrazole derivatives have shown significant anti-inflammatory properties, comparable to established anti-inflammatory agents like indomethacin .

- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives possess antimicrobial effects against various bacterial strains and fungi, indicating potential applications in treating infections .

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell growth through modulation of specific cellular signaling pathways.

Research Findings and Case Studies

Several studies have highlighted the efficacy of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate in different biological contexts:

Applications in Drug Development

Due to its promising biological activities, ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate is being explored for several applications:

- Medicinal Chemistry : As a pharmacophore, it serves as a lead compound in drug discovery aimed at developing new therapeutic agents for inflammation, cancer, and infectious diseases.

- Agricultural Chemistry : The compound is also investigated for its potential use as a pesticide or herbicide due to its biological activity against plant pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or coupling reactions. For example, bromination at the 5-position of a pyrazole core can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Purity validation requires HPLC (>98% by GC, as in similar pyrazole esters) and NMR spectroscopy. Compare 1H NMR peaks (e.g., tert-butyl singlet at ~1.4 ppm, ester carbonyl at ~4.2 ppm) to literature data for structural confirmation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : While classified as non-hazardous in some SDS (e.g., similar pyrazole esters), precautions include:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Avoid inhalation of dust; work in a fume hood.

- Store away from strong oxidizers (e.g., peroxides) to prevent decomposition into toxic gases like CO or NOx .

Q. How does the tert-butyl group influence the compound’s stability and solubility?

- Methodological Answer : The tert-butyl group enhances steric bulk, improving thermal stability and reducing reactivity. However, it lowers water solubility due to hydrophobicity. Solubility in organic solvents (e.g., DCM, THF) can be predicted via logP calculations, though experimental validation is advised .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error cycles .

Q. What crystallographic techniques resolve structural ambiguities in ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS software provides precise bond lengths/angles. Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonding patterns, critical for understanding molecular packing. Refinement parameters (R factor <0.05) ensure accuracy .

Q. How to address contradictory NMR data during synthesis?

- Methodological Answer : Contradictions (e.g., unexpected splitting) may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

- Variable-temperature NMR to detect conformational changes.

- 2D NMR (COSY, HSQC) to confirm connectivity.

- Cross-validation with mass spectrometry (ESI-MS) for molecular weight confirmation .

Q. What role does the bromo substituent play in mediating Suzuki-Miyaura cross-coupling reactions?

Properties

Molecular Formula |

C10H15BrN2O2 |

|---|---|

Molecular Weight |

275.14 g/mol |

IUPAC Name |

ethyl 5-bromo-1-tert-butylpyrazole-3-carboxylate |

InChI |

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-8(11)13(12-7)10(2,3)4/h6H,5H2,1-4H3 |

InChI Key |

VQVXCKCQFJEROB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)Br)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.